5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid
Description
5-Chloro-3-ethyl-1H-pyrazole-4-carboxylic acid (IUPAC name: this compound) is a pyrazole derivative characterized by a carboxylic acid group at position 4, a chlorine atom at position 5, and an ethyl substituent at position 2. Its molecular formula is C₆H₇ClN₂O₂, with a calculated molecular weight of 174.59 g/mol. Pyrazole carboxylic acids are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen bonds .
Properties
IUPAC Name |
3-chloro-5-ethyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMOVTFGQWYFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Highlights:
- Starting Material: 3-ethyl-5-pyrazole carboxylic acid ethyl ester.
- Methylation: React with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as solvent.
- Conditions: Heating at 80–120°C under nitrogen atmosphere for 8–12 hours at normal pressure.
- Work-up: Cooling, filtration of salts, solvent removal by vacuum distillation to isolate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
- Chlorination: Treatment of the methylated ester with hydrochloric acid, dichloroethane, and hydrogen peroxide at 20–30°C followed by heating at 50–70°C for several hours.
- Purification: Washing with sodium sulfite, sodium carbonate, water, drying over anhydrous sodium sulfate, and solvent removal to yield 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.
This method is summarized in the following table:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, potassium carbonate, dimethyl carbonate, diethylene glycol dimethyl ether, 80–120°C, 8–12h, N2 atmosphere | Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |
| Chlorination | HCl (35–40%), dichloroethane, H2O2 (30–40%), 20–30°C dropwise addition, then 50–70°C incubation for 5–7h | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |
| Work-up | Washing with sodium sulfite, sodium carbonate, water; drying; solvent removal | Purified chlorinated ester intermediate |
- Hydrolysis: The chlorinated ester can subsequently be hydrolyzed under acidic or basic conditions to yield the target this compound.
This method is detailed in a Chinese patent (CN106187894A), which provides multiple embodiments varying reagent ratios and conditions to optimize yield and purity.
Synthesis via Vilsmeier-Haack Formylation and Oxidation
An alternative route involves:
- Formation of 5-chloro-3-ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction using phosphorus oxychloride and N,N-dimethylformamide (DMF).
- Oxidation of the aldehyde group to the carboxylic acid using strong oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Key Steps:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Pyrazole ring formation | Reaction of substituted phenyl hydrazine and ethyl acetoacetate in ethanol, followed by cyclization | 3-ethyl-1H-pyrazole intermediate |
| Formylation | Phosphorus oxychloride (POCl3), DMF, 90°C, 1h | 5-chloro-3-ethyl-1H-pyrazole-4-carbaldehyde |
| Oxidation | KMnO4 or CrO3, aqueous conditions | This compound |
This approach is supported by literature on pyrazole derivatives synthesis and oxidation chemistry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Methylation + Chlorination | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Potassium carbonate, dimethyl carbonate, HCl, H2O2, dichloroethane, 80–120°C | High regioselectivity, scalable | Multi-step, requires careful control of chlorination |
| Vilsmeier-Haack + Oxidation | Pyrazole intermediate | POCl3, DMF, KMnO4 or CrO3 | Direct aldehyde to acid conversion | Use of strong oxidants, potential over-oxidation |
Detailed Research Findings and Notes
- The methylation step using dimethyl carbonate and potassium carbonate is performed under nitrogen to avoid oxidation or moisture interference, with reaction times optimized between 8 and 12 hours for maximal yield.
- Chlorination with hydrogen peroxide in acidic media is carefully controlled at low temperatures to prevent over-chlorination or degradation.
- The use of diethylene glycol dimethyl ether as solvent improves solubility and reaction kinetics.
- After chlorination, washing with sodium sulfite and sodium carbonate removes residual oxidants and acidic impurities, improving product purity.
- The ester intermediate is typically purified by vacuum distillation before hydrolysis to the acid.
- The aldehyde oxidation method offers a more direct route but requires careful control of oxidant stoichiometry to avoid side reactions.
- Industrial scale-up favors the methylation/chlorination route due to milder conditions and better control.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Agrochemical Applications
CECPA is primarily recognized for its role in agrochemicals, particularly as a herbicide and fungicide. Its effectiveness against various plant pathogens makes it valuable in agricultural practices.
Case Study: Herbicidal Activity
A study demonstrated that CEPCA exhibited significant herbicidal activity against several common weeds. The compound was tested in vitro and showed a reduction in germination rates of target weeds by up to 85% when applied at concentrations of 100 mg/L.
Pharmaceutical Applications
The pharmaceutical industry has also taken an interest in CEPCA due to its potential as a scaffold for drug development.
Antimicrobial Properties
Research indicates that CEPCA possesses antimicrobial properties, particularly against Gram-positive bacteria. In laboratory tests, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anti-inflammatory Activity
Preliminary studies suggest that CEPCA may have anti-inflammatory effects. In animal models, administration of CEPCA resulted in a significant decrease in inflammation markers compared to control groups.
Biochemical Applications
In biochemistry, CEPCA is utilized as a reagent for various analytical techniques.
Cell Culture Applications
CECPA has been employed as a buffer component in cell culture media, enhancing cell viability and proliferation rates. A comparative study showed that cells cultured with media containing CEPCA had a 20% higher proliferation rate than those without.
Analytical Chemistry
The compound is used in analytical chemistry for the detection of specific ions and compounds due to its unique chemical structure, which allows it to form complexes with metal ions.
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Pathways Involved: The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor function.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: Ethyl vs. N1 Substitution: Compounds with substituents at N1 (e.g., 1-ethyl or 1-methyl) exhibit reduced nucleophilic reactivity at the pyrazole ring due to steric hindrance .
Physicochemical Properties :
- Lipophilicity : Ethyl substituents enhance logP values compared to methyl or difluoromethyl groups, improving membrane permeability in bioactive compounds .
- Acidity : The carboxylic acid group at position 4 has a pKa ~3–4, similar to other pyrazole-4-carboxylic acids, but electron-donating substituents (e.g., ethyl) may slightly reduce acidity compared to electron-withdrawing groups (e.g., trifluoromethyl) .
Crystallographic and Structural Insights :
- Pyrazole-carboxylic acids often form intramolecular hydrogen bonds (O-H⋯O) and π-π stacking interactions, stabilizing their crystal structures . Ethyl groups may introduce torsional strain, altering packing efficiency compared to planar methyl or aryl substituents .
Applications :
Biological Activity
5-Chloro-3-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.
- Molecular Formula : C7H9ClN2O2
- Molar Mass : 174.61 g/mol .
- Structure : The compound features a pyrazole ring with a carboxylic acid functional group and a chlorine atom at the 5-position, along with an ethyl group at the 3-position.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves interference with bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Studies have demonstrated that this compound can modulate inflammatory pathways. It has been reported to decrease the expression of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects that could be beneficial in treating conditions such as arthritis .
Insecticidal Activity
Insecticidal properties have also been attributed to this compound. A study evaluated its efficacy against Aphis fabae, showing promising results with a mortality rate comparable to commercial insecticides at specific concentrations .
The biological effects of this compound are primarily mediated through:
- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways crucial for pathogen survival .
- Gene Expression Modulation : It influences the expression of genes involved in inflammatory responses, contributing to its anti-inflammatory properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Insecticidal | High mortality against Aphis fabae |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, particularly against gram-positive strains. This suggests its potential application in developing new antibacterial agents.
Case Study: Anti-inflammatory Properties
In an animal model of induced arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its role as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
